molecular formula C13H24O B14229764 5-Ethenylideneundecan-3-OL CAS No. 821782-49-4

5-Ethenylideneundecan-3-OL

Cat. No.: B14229764
CAS No.: 821782-49-4
M. Wt: 196.33 g/mol
InChI Key: CWDRKOJFEZYQHX-UHFFFAOYSA-N
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Description

5-Ethenylideneundecan-3-OL is a branched unsaturated alcohol with a molecular formula of C₁₃H₂₄O. It features an ethenylidene group (-CH₂-CH₂-) at the 5-position and a hydroxyl group (-OH) at the 3-position of an undecane backbone. This compound is structurally unique due to its combination of a long hydrocarbon chain and reactive functional groups, which influence its physical properties (e.g., solubility in polar solvents) and chemical reactivity (e.g., susceptibility to oxidation or esterification).

Properties

CAS No.

821782-49-4

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

InChI

InChI=1S/C13H24O/c1-4-7-8-9-10-12(5-2)11-13(14)6-3/h13-14H,2,4,6-11H2,1,3H3

InChI Key

CWDRKOJFEZYQHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C=C)CC(CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenylideneundecan-3-OL typically involves the reaction of undecanal with ethylidene magnesium bromide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C10H21CHO+CH2=CHMgBrC11H20O\text{C}_{10}\text{H}_{21}\text{CHO} + \text{CH}_2=\text{CHMgBr} \rightarrow \text{C}_{11}\text{H}_{20}\text{O} C10​H21​CHO+CH2​=CHMgBr→C11​H20​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethenylideneundecan-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a speculative analysis derived from indirect references:

Table 1: Structural and Functional Group Comparison

Compound Functional Groups Chain Length Reactivity Notes Reference
5-Ethenylideneundecan-3-OL Ethenylidene (-CH₂-CH₂-), hydroxyl (-OH) C13 Likely polar due to -OH; unsaturated Hypothetical
Undec-10-enal Aldehyde (-CHO), alkene (-CH₂-CH₂-) C11 High electrophilicity at aldehyde
2-Dodecenal Aldehyde (-CHO), conjugated alkene C12 Conjugation enhances stability
Amylcinnamaldehyde Aldehyde (-CHO), aromatic substituent C14 Used in fragrances for stability

Key Observations :

Functional Group Influence :

  • Aldehydes (e.g., undec-10-enal) exhibit higher reactivity in nucleophilic additions compared to alcohols like this compound, which may undergo esterification or dehydration.
  • The ethenylidene group in this compound could impart rigidity to the molecule, similar to conjugated alkenes in 2-dodecenal .

Chain Length and Solubility :

  • Longer chains (C13–C14) generally reduce water solubility. This compound may share this trend, limiting its use in aqueous systems compared to shorter aldehydes (C11).

Synthetic Pathways: Thiazolidinone synthesis in involves aldehydes and thioxothiazolidinones under acidic conditions.

Research Findings and Limitations

  • Gaps in Evidence: No direct studies on this compound are cited. Comparisons rely on extrapolation from structurally related aldehydes and alcohols.
  • Potential Applications: Based on analogs like amylcinnamaldehyde (used in perfumes), this compound could theoretically serve in fragrance or polymer industries, but experimental validation is absent .

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